

A Comparative Toxicological Risk Assessment of Dihexyl Adipate and Other Common Plasticizers

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Compound of Interest

Compound Name: *Dihexyl adipate*

Cat. No.: *B092136*

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This guide provides an objective comparison of the toxicological profiles of **dihexyl adipate**, specifically di(2-ethylhexyl) adipate (DEHA), and other widely used plasticizers, including di(2-ethylhexyl) phthalate (DEHP), dibutyl phthalate (DBP), and di(2-ethylhexyl) terephthalate (DEHT). The information is supported by experimental data from peer-reviewed studies and standardized testing guidelines to assist in informed risk assessment and the selection of safer alternatives in pharmaceutical and other sensitive applications.

Executive Summary

Plasticizers are essential additives that impart flexibility to polymers. However, concerns over their potential toxicity, particularly endocrine-disrupting effects, have prompted a critical evaluation of commonly used compounds. This guide focuses on a comparative toxicological assessment of **dihexyl adipate** against prominent phthalate and terephthalate plasticizers. The data presented herein is intended to provide a comprehensive overview of their relative risks based on key toxicological endpoints.

Data Presentation: Comparative Toxicology

The following tables summarize the quantitative toxicological data for **dihexyl adipate** and other selected plasticizers, focusing on acute toxicity, genotoxicity, reproductive and

developmental toxicity, and carcinogenicity.

Table 1: Acute Toxicity Data

Plasticizer	Chemical Name	CAS No.	LD50 (Oral, Rat)
Dihexyl Adipate (DEHA)	Di(2-ethylhexyl) adipate	103-23-1	9,110 mg/kg
DEHP	Di(2-ethylhexyl) phthalate	117-81-7	25,000 - 49,000 mg/kg
DBP	Dibutyl phthalate	84-74-2	8,000 mg/kg[1]
DEHT	Di(2-ethylhexyl) terephthalate	6422-86-2	> 5,000 mg/kg

Table 2: Genotoxicity Data Summary

Plasticizer	Ames Test (Bacterial Reverse Mutation)	In Vitro Micronucleus Test	In Vivo Genotoxicity
Dihexyl Adipate (DEHA)	Negative	Negative	Generally Negative
DEHP	Negative[2][3]	Mixed Results	Evidence of DNA damage in some studies[4]
DBP	Negative	Positive in some studies	Evidence of DNA damage in some studies
DEHT	Negative	No data found	No data found

Table 3: Reproductive and Developmental Toxicity Data

Plasticizer	NOAEL (Reproductive Toxicity)	LOAEL (Reproductive Toxicity)	NOAEL (Developmental Toxicity)	LOAEL (Developmental Toxicity)	Key Effects
Dihexyl Adipate (DEHA)	~189 mg/kg/day (rat)	>400 mg/kg/day (rat)	170 mg/kg/day (rat)[5]	1080 mg/kg/day (rat)	Reduced ossification at high doses. [5]
DEHP	4.8 mg/kg/day (rat)[6][7]	10 mg/kg/day (rat)[8]	5 mg/kg/day (rat)	10 mg/kg/day (rat)	Testicular atrophy, decreased sperm production, reproductive tract malformation s.[9][10]
DBP	Not established	66 mg/kg/day (rat)[11]	50 mg/kg/day (rat)[12]	250 mg/kg/day (rat)[13]	Testicular atrophy, reduced fertility, epididymal malformations.[13][14]
DEHT	~1000 mg/kg/day (rat)	>1000 mg/kg/day (rat)	458 mg/kg/day (rat)[15]	747 mg/kg/day (rat)[15]	Reduced fetal body weight at high doses.[15]

Table 4: Carcinogenicity Data

Plasticizer	Carcinogenic Potential (Rodents)	IARC Classification	Key Findings
Dihexyl Adipate (DEHA)	Evidence of liver tumors in female mice at high doses.[16]	Group 3 (Not classifiable as to its carcinogenicity to humans)[6][17]	Increased incidence of hepatocellular carcinomas and adenomas in female B6C3F1 mice.[16]
DEHP	Liver carcinogen in rats and mice.[5][18][19][20]	Group 2B (Possibly carcinogenic to humans)[19][20][21]	Increased incidence of hepatocellular carcinomas and adenomas.[18][20]
DBP	Not typically considered a direct carcinogen, but promotes tumors in some studies.	Not classifiable as to its carcinogenicity to humans.	
DEHT	Not carcinogenic in rats.[22]	Not classified.	No increase in tumor incidence in a 2-year dietary study in Fischer 344 rats.[22]

Experimental Protocols

The following are summarized methodologies for key toxicological assays based on OECD guidelines. These protocols provide a framework for the types of studies used to generate the data in this guide.

Bacterial Reverse Mutation Test (Ames Test - OECD 471)

This test evaluates the potential of a substance to induce gene mutations in bacteria.

- **Test Strains:** A set of at least five strains of *Salmonella typhimurium* and *Escherichia coli* are used, which are sensitive to different types of mutagens (e.g., base-pair substitution and frameshift mutagens).[9][22]

- Metabolic Activation: The test is performed both with and without an exogenous metabolic activation system (S9 fraction from induced rat liver) to mimic mammalian metabolism.[9][22][23]
- Procedure: The test substance, bacterial culture, and S9 mix (if applicable) are combined and plated on a minimal agar medium.[22]
- Incubation: Plates are incubated at 37°C for 48-72 hours.
- Evaluation: The number of revertant colonies (colonies that have mutated back to a state where they can grow on the minimal medium) is counted. A substance is considered mutagenic if it causes a dose-dependent and reproducible increase in the number of revertant colonies.[23]

In Vitro Mammalian Cell Micronucleus Test (OECD 487)

This assay detects damage to chromosomes or the mitotic apparatus.

- Cell Cultures: Human or rodent cell lines (e.g., human lymphocytes, CHO, TK6) are used. [13][14]
- Exposure: Cells are exposed to at least three concentrations of the test substance for a short (3-6 hours) and a long (approximately 1.5-2 normal cell cycle lengths) duration, both with and without metabolic activation (S9 mix).[14]
- Cytokinesis Block: Cytochalasin B is often added to block cell division at the two-cell stage, allowing for the identification of cells that have completed one mitosis.[14]
- Harvesting and Staining: Cells are harvested, fixed, and stained with a DNA-specific dye.
- Analysis: The frequency of micronuclei (small, membrane-bound DNA fragments in the cytoplasm) is scored in binucleated cells. A significant, dose-related increase in micronucleated cells indicates genotoxic potential.[14]

Two-Generation Reproductive Toxicity Study (OECD 416)

This study assesses the effects of a substance on reproductive function across two generations.

- Animal Model: Typically conducted in rats.[24][25]
- Dosing: The test substance is administered to the parent (P) generation animals before mating, during mating, and throughout gestation and lactation. Dosing continues for the first-generation (F1) offspring, which are then mated to produce the second-generation (F2) offspring.[24][25]
- Endpoints: A wide range of reproductive and developmental endpoints are evaluated, including:
 - Parental (P and F1): Mating performance, fertility, gestation length, parturition, and lactation.[24]
 - Offspring (F1 and F2): Viability, body weight, sex ratio, anogenital distance, and developmental landmarks.[24]
- Necropsy and Histopathology: Reproductive organs of the P and F1 generations are examined.
- Evaluation: The study aims to determine a No-Observed-Adverse-Effect Level (NOAEL) for parental, reproductive, and developmental toxicity.[25]

Carcinogenicity Study (OECD 451)

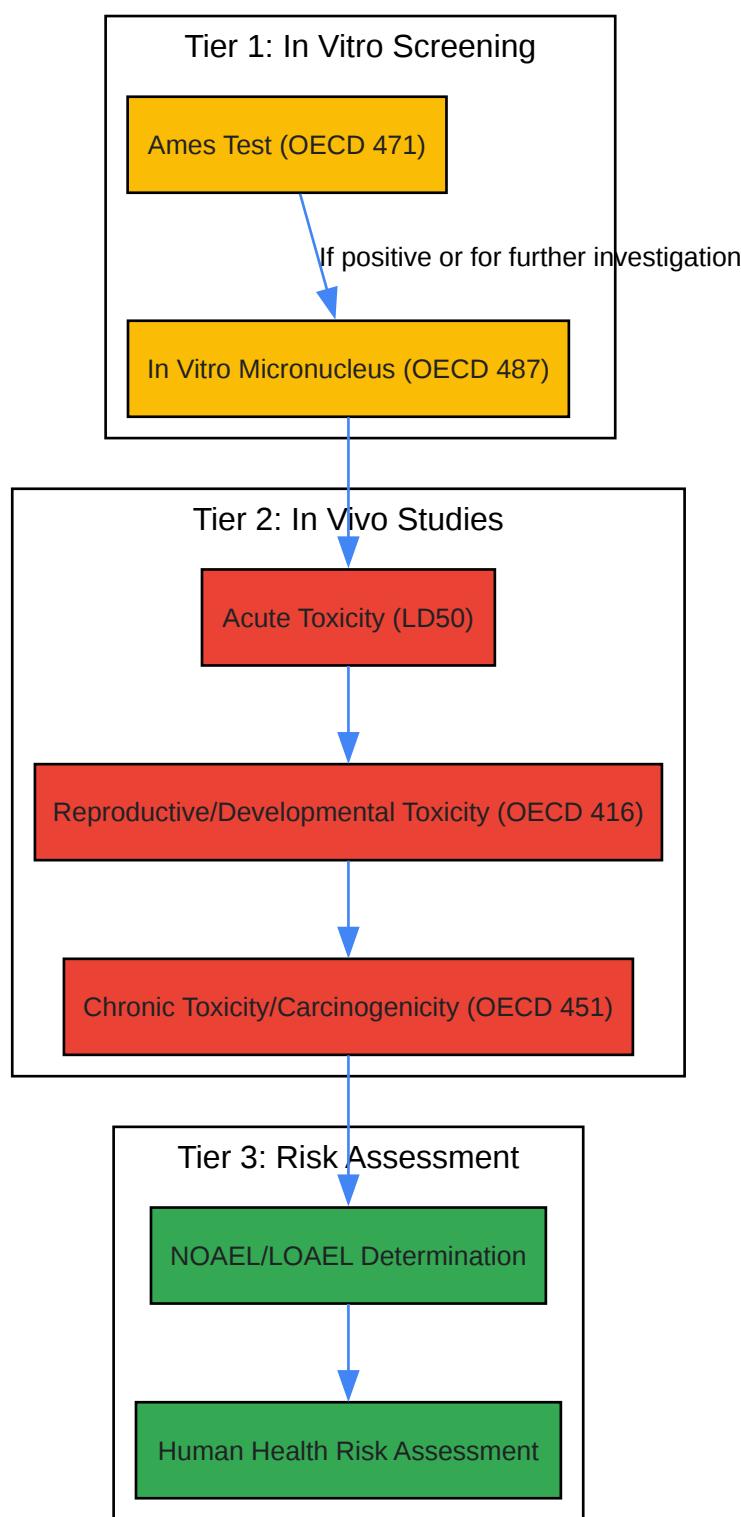
This long-term study evaluates the carcinogenic potential of a substance.

- Animal Model: Usually conducted in two rodent species, typically rats and mice.[12][26][27]
- Dosing: The test substance is administered daily for a major portion of the animals' lifespan (e.g., 24 months for rats, 18-24 months for mice).[12][27]
- Observations: Animals are observed for clinical signs of toxicity and the development of tumors. Body weight and food consumption are monitored.

- Pathology: At the end of the study, a full necropsy is performed, and all organs and tissues are examined microscopically for evidence of neoplasia.[[26](#)]
- Evaluation: The incidence of tumors in treated groups is compared to a control group to determine the carcinogenic potential of the substance.[[1](#)]

Mandatory Visualizations

Experimental Workflow for Toxicological Risk Assessment

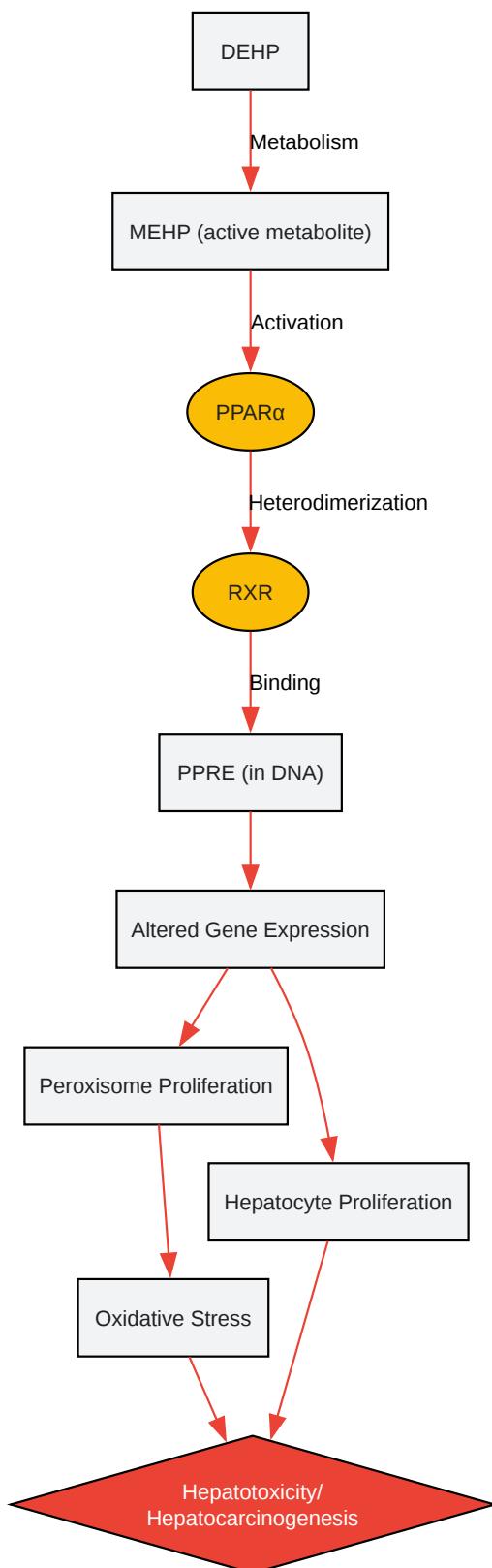


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Caption: A tiered approach to toxicological risk assessment of plasticizers.

Metabolic Pathway of Di(2-ethylhexyl) Adipate (DEHA)``dot

[11][19][28][29]#### Signaling Pathway for DEHP-Induced Hepatotoxicity



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Caption: DEHP-induced hepatotoxicity is primarily mediated through PPAR α activation.

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